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Compound of Interest

Compound Name: N-(mesitylmethyl)-N-phenylamine

cat. No.: B11938878

N-(mesitylmethyl)-N-phenylamine is an aromatic amine whose electronic characteristics are
governed by the interplay between the electron-donating mesitylmethyl substituent and the
phenylamine core. While specific experimental data for this molecule is not extensively
documented, its properties can be predicted and analyzed based on the well-understood
behavior of analogous aromatic amines. The key electronic properties of interest include the
energies of the frontier molecular orbitals (HOMO and LUMO), the oxidation potential, and the
ultraviolet-visible (UV-Vis) absorption profile. These parameters are crucial for understanding
the molecule's reactivity, stability, and potential applications in areas such as materials science
and medicinal chemistry.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The energy
difference between these orbitals, known as the HOMO-LUMO gap (AE), is a key indicator of
chemical reactivity and kinetic stability.[1][2] A smaller energy gap generally implies higher
reactivity and greater polarizability.[3]

For N-(mesitylmethyl)-N-phenylamine, the HOMO is expected to be localized primarily on the
electron-rich phenylamine moiety, particularly the nitrogen atom. The electron-donating nature
of the mesitylmethyl group is anticipated to raise the HOMO energy level, thereby potentially
reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to electrophilic
attack.
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Electrochemical Properties

The redox behavior of N-(mesitylmethyl)-N-phenylamine can be investigated using
electrochemical techniques, most notably cyclic voltammetry. This provides insight into the
ease with which the molecule can be oxidized or reduced.

Oxidation Potential

Aromatic amines are known to undergo oxidation, and their oxidation potentials are sensitive to
the nature of their substituents. The presence of the electron-releasing mesitylmethyl group is
expected to lower the oxidation potential of N-(mesitylmethyl)-N-phenylamine compared to
unsubstituted aniline, making it more readily oxidized.[4]

Spectroscopic Properties

UV-Vis spectroscopy is a primary tool for probing the electronic transitions within a molecule.

UV-Vis Absorption

N-(mesitylmethyl)-N-phenylamine is expected to exhibit characteristic absorption bands in
the ultraviolet and possibly the visible regions of the electromagnetic spectrum. These
absorptions correspond to electronic transitions, primarily 1t - 1t* and n - 1T* transitions
associated with the aromatic rings and the nitrogen lone pair, respectively.[S] The precise
wavelengths of maximum absorbance (Amax) and the molar absorptivity are dependent on the
molecular structure and the solvent environment.

Data Summary

The following table summarizes the expected electronic properties of N-(mesitylmethyl)-N-
phenylamine based on the analysis of similar compounds. These values are predictive and
should be confirmed by experimental measurement.
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Parameter Expected Value Range Method of Determination
Oxidation Potential (Epa) 0.4-0.9V (vs. SCE) Cyclic Voltammetry

Amax 1 (Tt—m) 240 - 260 nm UV-Vis Spectroscopy

Amax 2 (n-T1) 280 — 320 nm UV-Vis Spectroscopy
HOMO Energy -5.2t0-4.8 eV Computational (DFT)

LUMO Energy -1.5t0-1.0eV Computational (DFT)
HOMO-LUMO Gap (AE) 35-42eV Computational (DFT)

Experimental Protocols

Detailed methodologies for the experimental and computational characterization of N-
(mesitylmethyl)-N-phenylamine are provided below.

Synthesis and Purification

A potential synthetic route to N-(mesitylmethyl)-N-phenylamine involves the reductive
amination of mesitaldehyde with aniline or the N-alkylation of aniline with a mesitylmethyl
halide. The crude product would then be purified using column chromatography on silica gel.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of the target compound.
Methodology:

o Preparation of Analyte Solution: A 1 mM solution of N-(mesitylmethyl)-N-phenylamine is
prepared in an appropriate solvent, such as acetonitrile or dichloromethane, containing 0.1 M
of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6).

» Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a glassy
carbon working electrode, a platinum wire counter electrode, and a saturated calomel
electrode (SCE) or Ag/AgCl reference electrode.[6]
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o Data Acquisition: The solution is deoxygenated by bubbling with nitrogen gas for 15 minutes.
Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., 0 V)
to a final value (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

e Analysis: The anodic peak potential (Epa) corresponding to the oxidation of the amine is
determined from the resulting voltammogram.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (Amax) of the compound.
Methodology:

e Sample Preparation: A dilute solution (e.g., 10~> M) of N-(mesitylmethyl)-N-phenylamine is
prepared in a UV-grade solvent such as ethanol or cyclohexane.

e Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette
containing the pure solvent is used as a reference.

o Measurement: The absorbance spectrum is recorded over a wavelength range of 200-800
nm.

e Analysis: The wavelengths of maximum absorbance (Amax) are identified from the spectrum.

Computational Modeling

Objective: To calculate the frontier molecular orbital energies and simulate the electronic
spectrum.

Methodology:

e Molecular Structure Optimization: The geometry of N-(mesitylmethyl)-N-phenylamine is
optimized using Density Functional Theory (DFT) with a functional such as B3LYP and a
basis set like 6-311+G(d,p).[1]

e Frequency Analysis: Vibrational frequency calculations are performed on the optimized
structure to confirm that it represents a true energy minimum.
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» Frontier Orbital Analysis: The energies of the HOMO and LUMO are calculated from the
optimized structure to determine the HOMO-LUMO energy gap.

e Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict
the electronic absorption spectrum, allowing for a comparison between theoretical and

experimental UV-Vis data.[7]

Visualizations

The following diagrams illustrate the conceptual frameworks and workflows relevant to the
study of N-(mesitylmethyl)-N-phenylamine’s electronic properties.
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Caption: Interrelation of electronic properties.
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Caption: Integrated experimental and computational workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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